molecular formula C24H24N4O2 B10936047 N-(2,5-dimethylphenyl)-6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-(2,5-dimethylphenyl)-6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10936047
M. Wt: 400.5 g/mol
InChI Key: UBTGCOWZMZPCIP-UHFFFAOYSA-N
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Description

N~4~-(2,5-DIMETHYLPHENYL)-6-(3-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that combines various functional groups. This compound is of interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as an intermediate in the synthesis of other complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(2,5-DIMETHYLPHENYL)-6-(3-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactionsCommon reagents used in these steps include organometallic catalysts, halogenated intermediates, and protective groups to ensure selective reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

N~4~-(2,5-DIMETHYLPHENYL)-6-(3-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure high yields and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation of methoxy groups yields hydroxyl derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

N~4~-(2,5-DIMETHYLPHENYL)-6-(3-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N4-(2,5-DIMETHYLPHENYL)-6-(3-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-DIMETHYLPHENYL)FORMAMIDE
  • 2-BROMO-4,5-DIMETHYLPHENYL N-(3-METHOXYPHENYL)CARBAMATE

Uniqueness

N~4~-(2,5-DIMETHYLPHENYL)-6-(3-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE stands out due to its unique combination of functional groups and its potential for diverse biological activities. Its structure allows for various modifications, making it a versatile compound in synthetic and medicinal chemistry .

Properties

Molecular Formula

C24H24N4O2

Molecular Weight

400.5 g/mol

IUPAC Name

N-(2,5-dimethylphenyl)-6-(3-methoxyphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C24H24N4O2/c1-14-9-10-15(2)20(11-14)26-24(29)19-13-21(17-7-6-8-18(12-17)30-5)25-23-22(19)16(3)27-28(23)4/h6-13H,1-5H3,(H,26,29)

InChI Key

UBTGCOWZMZPCIP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=CC(=NC3=C2C(=NN3C)C)C4=CC(=CC=C4)OC

Origin of Product

United States

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